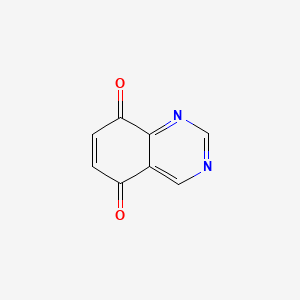
5,8-Quinazolinedione
Übersicht
Beschreibung
5,8-Quinazolinedione, also known as this compound, is a useful research compound. Its molecular formula is C8H4N2O2 and its molecular weight is 160.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Agents : 5,8-Quinazolinediones, such as 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, have been studied for their potential as antitumor agents. These compounds have shown significant antitumoral effects on certain types of leukemia, although they may be inactive against other cancer models. Their cytotoxic properties are thought to be related to DNA damage (Renault et al., 1983).
Inhibition of Endothelium-Dependent Vasorelaxation : Derivatives of 5,8-quinazolinedione, such as 6-(Substituted-phenyl)amino-5,8-quinazolinediones and 7-(Substituted-phenyl)amino-5,8-quinazolinediones, have demonstrated a potent ability to inhibit endothelium-dependent vasorelaxation in rat aortas. This suggests potential applications in cardiovascular research (Ryu et al., 2002) (Ryu et al., 2001).
Antifungal Activity : Modified 5,8-quinazolinediones have been synthesized and tested for antifungal activities against Candida species and Aspergillus niger. Several of these derivatives exhibited potent antifungal activity (Ryu et al., 2004).
Synthesis and Structural Studies : The synthesis of various 5,8-quinazolinediones and their derivatives has been explored, contributing to the understanding of their chemical properties and potential applications in drug design (Kubo et al., 1992).
Mutagenicity Studies : The mutagenic properties of antitumoral 5,8-quinazolinediones have been investigated, revealing relationships between their structure and mutagenic activities. This research helps in understanding the risks and limitations associated with their use in cancer treatment (Callais et al., 1991).
Broad Spectrum of Activities : Natural 5,8-quinolinedione antibiotics have shown a broad spectrum of activities including anticancer, antibacterial, antifungal, and antimalarial activities. Synthetic derivatives have been explored for their pharmacological activity (Kadela-Tomanek et al., 2019).
Anti-Angiogenesis Agents : Novel 3-N-sugar-substituted quinazolinediones with potential anti-angiogenesis activities have been synthesized, offering new avenues for cancer treatment (Huang et al., 2009).
Wirkmechanismus
Target of Action
5,8-Quinazolinedione, also known as quinazoline-5,8-dione, has been found to target Soluble Epoxide Hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and has been implicated in various biological processes, including inflammation and blood pressure regulation .
Mode of Action
It is believed that the compound interacts with the enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolism of fatty acids, affecting various biological processes .
Biochemical Pathways
This compound, through its interaction with sEH, may affect the metabolism of fatty acids . This could potentially influence various biochemical pathways, leading to downstream effects such as changes in inflammation and blood pressure regulation . .
Pharmacokinetics
It’s known that the compound has been used in the development of new bioactive compounds, suggesting it may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with sEH. By inhibiting this enzyme, this compound could potentially alter fatty acid metabolism, leading to changes in biological processes such as inflammation and blood pressure regulation . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound has been found to exhibit good luminescence properties, suggesting it could be used as a fluorescent probe or in biological imaging . This indicates that the compound’s action could be influenced by factors such as light exposure.
Safety and Hazards
Zukünftige Richtungen
The developing understanding of quinazoline derivatives and their biological targets presents exciting opportunities for drug discovery. Researchers should continue exploring novel quinazoline compounds, optimizing their pharmacological profiles, and investigating their therapeutic potential .
: Zayed, M. F. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. DOI: 10.3390/chemengineering6060094
Biochemische Analyse
Biochemical Properties
5,8-Quinazolinedione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and tyrosine kinase, which are essential for cellular proliferation and survival . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and leading to downstream effects on cellular processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt signaling pathway . Additionally, this compound affects gene expression by altering the transcriptional activity of several genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as dihydrofolate reductase and tyrosine kinase, inhibiting their activity . This inhibition disrupts the normal cellular processes, leading to cell cycle arrest and apoptosis. Furthermore, this compound modulates gene expression by interacting with transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound affects metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes through active and passive transport mechanisms . Once inside the cells, this compound interacts with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues influence its therapeutic and toxic effects.
Subcellular Localization
This compound exhibits distinct subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, the compound’s localization to the mitochondria can influence cellular energy production and apoptosis.
Eigenschaften
IUPAC Name |
quinazoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-6-1-2-7(12)8-5(6)3-9-4-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJGEZRKXRTIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=NC=NC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947110 | |
| Record name | Quinazoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24271-82-7 | |
| Record name | 5,8-Quinazolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024271827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


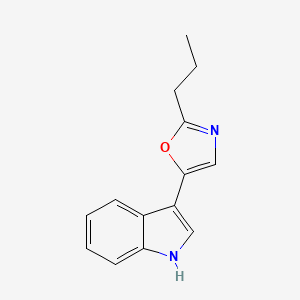


![2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one](/img/structure/B1202675.png)
![(3S,4R)-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B1202677.png)
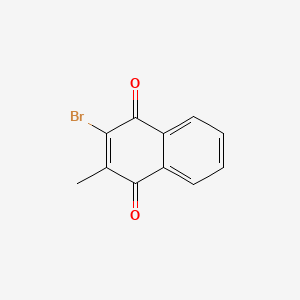
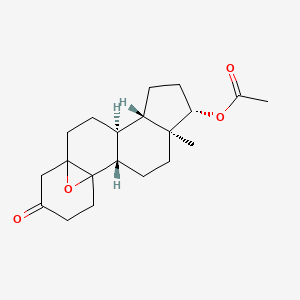

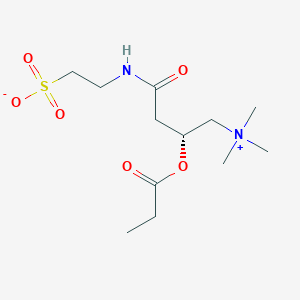
![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)
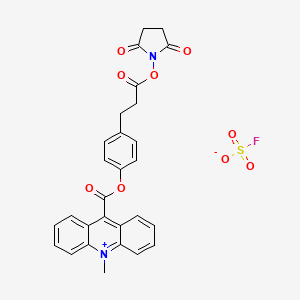
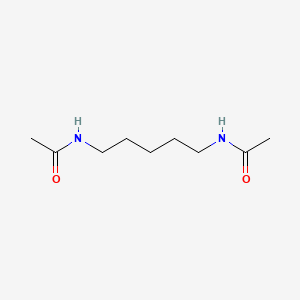
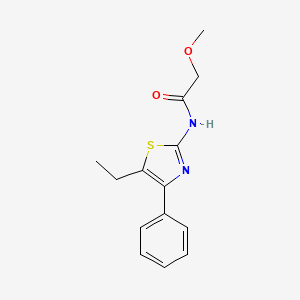
![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)
